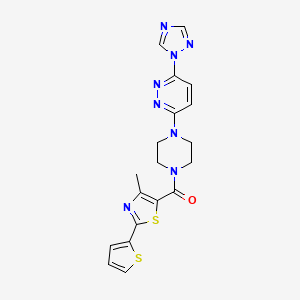

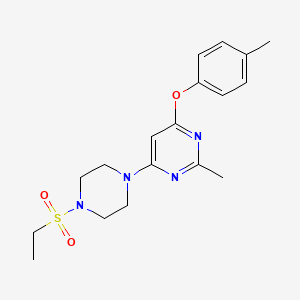

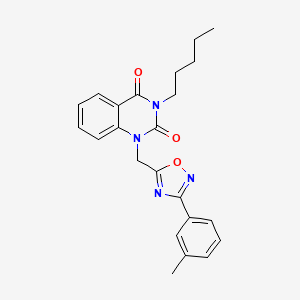

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, a thiazole ring, and a thiophene ring .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the various functional groups present in the molecule. For example, the 1,2,4-triazole ring could potentially undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings and nitrogen atoms could potentially influence its solubility, stability, and reactivity .Scientific Research Applications

DNA Binding and Applications in Cell Biology

The compound Hoechst 33258, a synthetic dye structurally similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone, is known for its strong binding to the minor groove of double-stranded B-DNA. This specificity for AT-rich sequences has made Hoechst 33258 a widely used fluorescent DNA stain since the 1970s. It's particularly beneficial in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Moreover, Hoechst derivatives have radioprotective and topoisomerase-inhibiting properties, indicating their potential for drug design and understanding DNA sequence recognition and binding U. Issar, R. Kakkar, (2013).

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with structures similar to this compound serve as potent and selective chemical inhibitors of Cytochrome P450 (CYP) enzymes. These enzymes metabolize a wide range of drugs, making the understanding of CYP isoform involvement crucial for predicting drug-drug interactions. The selectivity of these inhibitors is vital for deciphering the specific roles of CYP isoforms in drug metabolism S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, (2011).

Drug Design and Synthesis

The structural complexity and stability of the nucleus in compounds like this compound inspire drug designers to create potent medicinal agents. Researchers introduce bioactive moieties to this nucleus to craft novel drugs, especially for antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The review of structure-activity relationship studies demonstrates the meticulous process of obtaining compounds with optimized activity and selectivity T. Ostrowski, (2022).

Future Directions

Properties

IUPAC Name |

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8OS2/c1-13-17(30-18(22-13)14-3-2-10-29-14)19(28)26-8-6-25(7-9-26)15-4-5-16(24-23-15)27-12-20-11-21-27/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONGONKXPVXWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2362789.png)

![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2362790.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2362792.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)

![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)

![5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole](/img/structure/B2362808.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B2362810.png)